[3H]Dpcpx -

[3H]Dpcpx

Catalog Number: EVT-10906641
CAS Number:
Molecular Formula: C16H24N4O2
Molecular Weight: 312.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

[3H]Dpcpx is classified as a xanthine derivative, specifically designed to interact selectively with the adenosine A1 receptor. It is derived from the parent compound Dpcpx, which has been extensively characterized for its high affinity and specificity towards the A1 receptor subtype. The compound is primarily sourced from synthetic methods in laboratory settings, where it is used for radioligand binding assays and other experimental applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of [3H]Dpcpx involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple reactions to form the xanthine structure.
  2. Labeling: Tritium labeling is performed using tritiated reagents under controlled conditions to ensure high specific activity.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography to isolate [3H]Dpcpx from unreacted materials and by-products.

The synthetic process typically requires careful monitoring of reaction conditions (temperature, pH) to optimize yield and purity of the final product. Characterization of [3H]Dpcpx is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and labeling efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of [3H]Dpcpx features a xanthine core substituted with cyclopentyl and dipropyl groups at specific positions. The tritium label is incorporated into one of the propyl chains, enhancing its utility in radioligand binding studies.

  • Molecular Formula: C15H20N4O3
  • Molecular Weight: 304.34 g/mol
  • Structure: The xanthine scaffold provides a planar structure conducive to receptor binding, while the alkyl substitutions enhance lipophilicity, facilitating membrane permeability.
Chemical Reactions Analysis

Reactions and Technical Details

[3H]Dpcpx participates in competitive binding assays where it displaces other ligands from the adenosine A1 receptor. Key reactions include:

  • Binding Assays: In these assays, [3H]Dpcpx is incubated with cell membranes or intact cells expressing A1 receptors. The displacement of a known agonist or antagonist allows for the determination of binding affinity and kinetics.
  • Kinetic Studies: These studies assess the rate at which [3H]Dpcpx binds to and dissociates from the receptor, providing insights into its pharmacodynamics.

The data obtained from these reactions are crucial for understanding how [3H]Dpcpx interacts with the A1 receptor compared to other ligands .

Mechanism of Action

Process and Data

The mechanism of action of [3H]Dpcpx involves competitive antagonism at the adenosine A1 receptor:

  • Receptor Binding: Upon administration, [3H]Dpcpx binds to the A1 receptor, preventing adenosine from exerting its physiological effects.
  • Signal Modulation: This antagonistic action leads to alterations in intracellular signaling pathways associated with adenosine, particularly those involving cyclic adenosine monophosphate (cAMP) levels.

Research indicates that this modulation can have significant implications for various physiological processes, including cardiac function and neurotransmission .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties make [3H]Dpcpx suitable for various experimental applications while necessitating specific handling protocols .

Applications

Scientific Uses

[3H]Dpcpx has several important applications in scientific research:

  • Radioligand Binding Studies: It is primarily used in studies investigating adenosine receptor pharmacology, allowing researchers to quantify receptor density and affinity.
  • Pharmacological Research: The compound aids in elucidating the role of adenosine receptors in physiological processes and disease states, such as ischemia and neurodegeneration.
  • Drug Discovery: By providing insights into receptor interactions, [3H]Dpcpx contributes to the development of new therapeutic agents targeting adenosine receptors.
Historical Development and Rationale for [3H]Dipropylcyclopentylxanthine as a Selective Radioligand

Evolution of Xanthine Derivatives in Adenosine Receptor Pharmacology

The development of xanthine-based adenosine receptor antagonists represents a cornerstone in purinergic signaling research. Early methylxanthines like theophylline and caffeine demonstrated non-selective adenosine receptor blockade but suffered from low potency (micromolar affinity) and significant off-target effects, including phosphodiesterase inhibition. The critical breakthrough emerged with the systematic modification of the xanthine scaffold at the 1,3, and 8 positions. Introduction of larger alkyl chains at the 1- and 3-positions (e.g., dipropyl substitution) markedly enhanced adenosine A1 receptor affinity. Concurrently, substitution at the 8-position with aryl or cycloalkyl groups conferred receptor subtype selectivity. The culmination of this structure-activity relationship work was the synthesis of 8-cyclopentyl-1,3-dipropylxanthine (Dipropylcyclopentylxanthine), reported in 1987. Dipropylcyclopentylxanthine exhibited a dramatic leap in potency, with subnanomolar affinity (Ki = 0.45 nM) for the adenosine A1 receptor and unprecedented selectivity (>700-fold) over the adenosine A2A receptor (Ki = 330 nM) in functional assays using rat adipocytes and human platelets, respectively [1] [8]. This selectivity profile, confirmed in radioligand binding studies across bovine and rat tissues, established Dipropylcyclopentylxanthine as the premier pharmacological tool for distinguishing adenosine A1 receptor-mediated effects [1].

Table 1: Evolution of Key Xanthine Derivatives in Adenosine Receptor Pharmacology

Compound1-Position3-Position8-PositionA1 Affinity (Ki, nM)A1 Selectivity vs A2AKey Advancement
TheophyllineMethylMethylH~15,000MinimalNon-selective PDE inhibition
1,3-DipropylxanthinePropylPropylH~150Low (10-20 fold)Increased potency over methylxanthines
8-PhenyltheophyllineMethylMethylPhenyl~200Moderate (~50 fold)First significant A1 selectivity
DipropylcyclopentylxanthinePropylPropylCyclopentyl0.45>700 foldHigh affinity and exceptional selectivity

Design Rationale for Adenosine A1 Receptor Selectivity: Structural Determinants

The exceptional adenosine A1 receptor affinity and selectivity of Dipropylcyclopentylxanthine arise from specific, synergistic structural modifications engineered into the xanthine core:

  • 8-Cyclopentyl Substitution: The cyclopentyl ring at the 8-position is the primary determinant of adenosine A1 receptor selectivity. This hydrophobic moiety optimally occupies a distinct accessory binding pocket within the adenosine A1 receptor transmembrane domain (TM), particularly interacting with residues in TM1, TM2, and TM7. Chimeric receptor studies demonstrated that replacing the N-terminal region including TM1 of the adenosine A1 receptor with the corresponding adenosine A2A receptor sequence abolished Dipropylcyclopentylxanthine binding, highlighting the critical role of TM1 in conferring high-affinity antagonist binding [5]. The cyclopentyl group provides a superior fit within this adenosine A1 receptor-specific pocket compared to larger (e.g., cyclohexyl) or smaller (e.g., phenyl) groups, minimizing affinity for the adenosine A2A receptor.
  • 1,3-Dipropyl Chains: The n-propyl chains at the 1- and 3-positions significantly enhance adenosine A1 receptor affinity compared to shorter alkyl chains (methyl, ethyl) or bulkier groups. These flexible chains project into a lipophilic region near TM3 and TM6 of the adenosine A1 receptor. The optimal length of three carbons maximizes van der Waals interactions without inducing steric clashes. While contributing less to selectivity than the 8-position, the dipropyl substitution pattern is essential for achieving subnanomolar affinity. Molecular modeling suggests these chains stabilize an antagonist-receptor conformation incompatible with G-protein coupling [1] [7].
  • Xanthine Core Interactions: The planar xanthine core forms crucial hydrogen bonds with conserved residues (e.g., Asn254 in TM6, His278 in TM7 of human adenosine A1 receptor) and potentially π-stacking interactions. The core's rigidity positions the 8-cyclopentyl and 1,3-dipropyl substituents optimally within their respective binding sub-pockets.

Table 2: Structural Determinants of Dipropylcyclopentylxanthine Binding to Adenosine A1 Receptor

Structural ElementInteraction TypeReceptor RegionRole
8-CyclopentylHydrophobic, van der WaalsAccessory pocket (TM1, TM2, TM7)Primary selectivity determinant
1,3-DipropylHydrophobic, van der WaalsLipophilic cleft (TM3, TM6)High affinity enhancement
Xanthine CoreH-bonding, π-stackingTM6, TM7 conserved residuesAnchor point, correct positioning
N7 PositionPotential H-bond acceptorSide chain residue (e.g. Ser, Thr)Modulates affinity

The integrated effect of these modifications results in Dipropylcyclopentylxanthine's unique pharmacological profile: high affinity driven by the dipropyl chains and core interactions, and exceptional adenosine A1 selectivity dictated primarily by the 8-cyclopentyl group engaging the adenosine A1-specific accessory pocket [1] [5] [7].

Tritiation Strategies: Position-Specific Labeling and Specific Activity Optimization

The conversion of Dipropylcyclopentylxanthine into a high-fidelity radioligand, [3H]Dipropylcyclopentylxanthine, required strategic tritium labeling to preserve its binding characteristics while achieving sufficient specific radioactivity for sensitive detection. Key considerations and strategies included:

  • Labeling Position Selection: Tritium was incorporated specifically into the propyl chains at the 1- and 3-positions ([Dipropyl-2,3-3H(N)]). This position was chosen for several reasons:
  • Metabolic Stability: The aliphatic propyl chains are less susceptible to metabolic oxidation or exchange compared to potential labeling sites on the cyclopentyl ring or the xanthine core under typical assay conditions. This ensures the radioligand integrity during prolonged incubations.
  • Minimal Steric Perturbation: Adding tritium atoms to the terminal methyl groups or along the carbon backbone of the propyl chains introduces negligible steric bulk, unlikely to disrupt the critical hydrophobic interactions within the receptor binding pocket defined by the native ligand.
  • Synthetic Accessibility: The precursor for tritiation, 8-cyclopentylxanthine with halogenated (e.g., bromo) propyl chains at the 1- and 3-positions, allows efficient catalytic dehalogenation with tritium gas (3H2) or tritium exchange reactions [4].
  • Achieving High Specific Activity: [3H]Dipropylcyclopentylxanthine is synthesized to achieve a high specific activity, typically >80 Ci/mmol (>2960 GBq/mmol) [4]. This is accomplished by:
  • Catalytic Tritiation: Using carrier-free tritium gas and optimized catalyst systems (e.g., palladium on carbon or palladium black) to ensure maximum tritium incorporation into the precursor molecule.
  • Chemoselectivity: Ensuring the reaction specifically targets the halogen atoms on the propyl chains without reducing other sensitive functional groups within the molecule.
  • Purification: Rigorous purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) removes unreacted precursor, chemical impurities, and potential radiolysis products, resulting in high radiochemical purity (>99%) [4].
  • Impact on Radioligand Performance: The high specific activity is crucial for detecting adenosine A1 receptors present at low densities (e.g., in bovine myocardium or certain brain regions) without requiring excessive protein concentrations in binding assays [1] [2]. The position of labeling contributes to the low non-specific binding observed with [3H]Dipropylcyclopentylxanthine (often ≤1-2% of total binding at Kd concentrations in brain membranes, slightly higher in cardiac membranes ~10%), as the tritium atoms are buried within the hydrophobic receptor binding pocket upon ligand binding [1] [2]. This combination of high affinity, high specific activity, and low non-specific binding made [3H]Dipropylcyclopentylxanthine vastly superior to previous radioligands like [3H]phenylisopropyladenosine ([3H]PIA, an agonist) for studying adenosine A1 receptor distribution, density (Bmax), ligand affinity (Kd), and kinetics (kon, koff) across diverse tissues and species [1] [2] [4]. Its ability to bind both high- and low-affinity states of the receptor in tissues like bovine myocardium further enhanced its utility for probing receptor-G protein interactions [1].

Properties

Product Name

[3H]Dpcpx

IUPAC Name

8-cyclopentyl-1,3-bis(1,3-ditritiopropyl)-7H-purine-2,6-dione

Molecular Formula

C16H24N4O2

Molecular Weight

312.42 g/mol

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i1T,2T,9T,10T

InChI Key

FFBDFADSZUINTG-LEZITTIZSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

Isomeric SMILES

[3H]CCC([3H])N1C2=C(C(=O)N(C1=O)C([3H])CC[3H])NC(=N2)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.